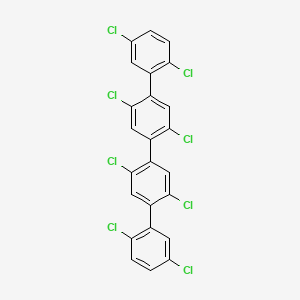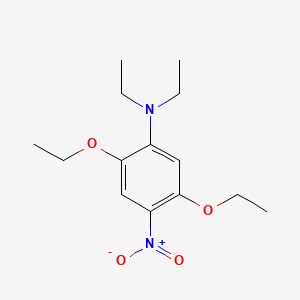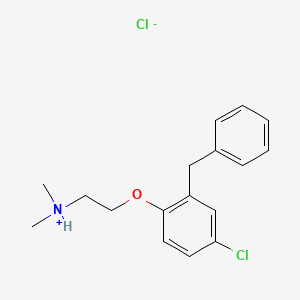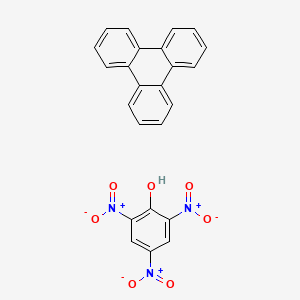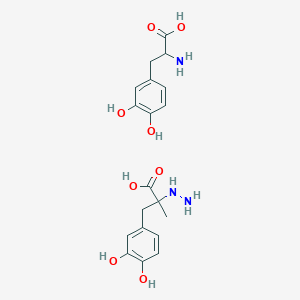![molecular formula C26H20FN B13767481 4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine is an organic compound with the molecular formula C26H20FN It is a derivative of diphenylamine, where the phenyl groups are substituted with a 4-fluorophenylvinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine typically involves the reaction of diphenylamine with 4-fluorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the vinyl linkage between the phenyl rings. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted diphenylamine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
In medicine, derivatives of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylamine: The parent compound, lacking the 4-fluorophenylvinyl substitution.
4-Fluorodiphenylamine: A simpler derivative with a single fluorine substitution.
Vinylphenylamine: A compound with a vinyl group attached to the phenyl ring without the fluorine substitution.
Uniqueness
[4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine is unique due to the presence of both the vinyl and fluorine substitutions, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C26H20FN |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20FN/c27-23-17-13-21(14-18-23)11-12-22-15-19-26(20-16-22)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-20H/b12-11+ |
Clave InChI |
YVBPHHYDPQRXLT-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


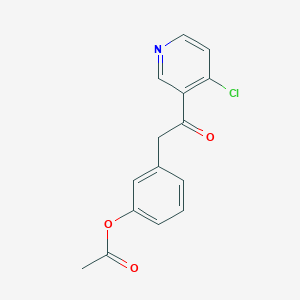
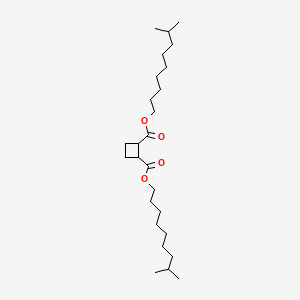
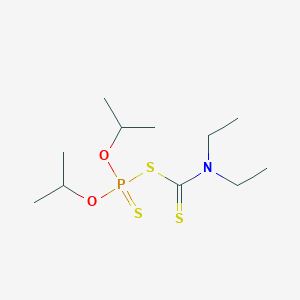

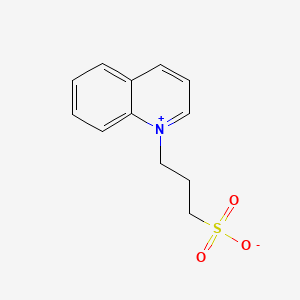
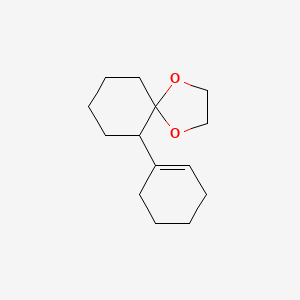
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
